1-[(5-Methylpyrazin-2-yl)methyl)thiourea
Description
1-[(5-Methylpyrazin-2-yl)methyl]thiourea is a thiourea derivative characterized by a pyrazine ring substituted with a methyl group at the 5-position, linked via a methylene group to the thiourea core. Thioureas are renowned for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties, which are often modulated by substituent effects on the thiourea scaffold . This article compares 1-[(5-Methylpyrazin-2-yl)methyl]thiourea with similar compounds, focusing on structural, biological, and physicochemical properties.
Properties
Molecular Formula |
C7H10N4S |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)methylthiourea |
InChI |
InChI=1S/C7H10N4S/c1-5-2-10-6(3-9-5)4-11-7(8)12/h2-3H,4H2,1H3,(H3,8,11,12) |
InChI Key |
PYYDKVVSTXMSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Pyrazine’s electron-deficient nature (vs. benzimidazole’s electron-rich system) may reduce antioxidant activity but improve interactions with metal ions or enzymes .
- Conformational Flexibility : Adamantane- or cyclobutane-containing thioureas exhibit rigid conformations, whereas allyl or methylene-linked groups (as in the target compound) allow greater flexibility .
Antioxidant Activity
- 1,3-Bis(3,4-dichlorophenyl)thiourea : IC50 = 52 µg/mL (ABTS), 45 µg/mL (DPPH), attributed to chlorine atoms stabilizing radical intermediates .
- Benzimidazole-linked thioureas : Moderate antioxidant activity due to radical scavenging by the aromatic system .
- Pyrazine-based thiourea (hypothetical) : Predicted lower activity than chlorinated analogs but may exhibit metal chelation via pyrazine N atoms.
Antimicrobial and Anticancer Activity
- Allyl-thiourea (): Limited data, but chloro-methoxy groups may enhance cytotoxicity compared to unsubstituted analogs.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
